Selective DNA Polymerase α/β Inhibition: Epolactaene vs. Dehydroaltenusin and Suramin
Epolactaene demonstrates a unique selectivity profile for mammalian DNA polymerases α and β (IC50 = 25 μM and 94 μM, respectively) while showing no activity against plant or prokaryotic polymerases, telomerase, RNA polymerase, or DNase I [1]. In contrast, the potent pol α inhibitor dehydroaltenusin (IC50 = 0.5 μM) exhibits 50-fold higher potency but lacks epolactaene‘s selectivity for mammalian isoforms [2]. Suramin inhibits pol α with IC50 = 8 μM but also inhibits pol δ (IC50 = 36 μM), demonstrating a broader, less selective profile [3].
| Evidence Dimension | IC50 for mammalian DNA polymerase α inhibition |
|---|---|
| Target Compound Data | 25 μM |
| Comparator Or Baseline | Dehydroaltenusin: 0.5 μM; Suramin: 8 μM |
| Quantified Difference | Epolactaene is 50-fold less potent than dehydroaltenusin but exhibits >200 μM selectivity against plant/prokaryotic polymerases |
| Conditions | In vitro enzymatic assay using purified mammalian DNA polymerase α |
Why This Matters
Epolactaene‘s moderate potency combined with high mammalian selectivity makes it a preferred tool compound for studying pol α/β-dependent processes without confounding off-target enzyme inhibition.
- [1] Mizushina, Y., et al. (2000). Epolactaene, a novel neuritogenic compound in human neuroblastoma cells, selectively inhibits the activities of mammalian DNA polymerases and human DNA topoisomerase II. Biochemical and Biophysical Research Communications, 273(2), 784-788. DOI: 10.1006/bbrc.2000.3007 View Source
- [2] Mizushina, Y., et al. (2013). Effect of a specific mammalian DNA polymerase α-inhibitor, dehydroaltenusin, on DNA replication in cultured cells. Bioorganic & Medicinal Chemistry, 21(3), 842-850. DOI: 10.1016/j.bmc.2012.12.002 View Source
- [3] Spigelman, Z., et al. (1990). Suramin affects DNA synthesis in Hela cells by inhibition of DNA polymerases. Cancer Research, 50(3), 815-819. View Source
